4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide

Purity Quality Control Synthesis

4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide (CAS 1040638-63-8) is a synthetic pyridazinone derivative featuring a thiophene ring at position 3 of the dihydropyridazinone core and an N-isopropylbutanamide side chain. It has a molecular formula of C₁₅H₁₉N₃O₂S and a molecular weight of 305.4 g mol⁻¹.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4 g/mol
CAS No. 1040638-63-8
Cat. No. B6536960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide
CAS1040638-63-8
Molecular FormulaC15H19N3O2S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CCCN1C(=O)C=CC(=N1)C2=CC=CS2
InChIInChI=1S/C15H19N3O2S/c1-11(2)16-14(19)6-3-9-18-15(20)8-7-12(17-18)13-5-4-10-21-13/h4-5,7-8,10-11H,3,6,9H2,1-2H3,(H,16,19)
InChIKeyQEQRDTNPDSGQIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide (CAS 1040638-63-8) – High-Purity Pyridazinone Research Compound


4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide (CAS 1040638-63-8) is a synthetic pyridazinone derivative featuring a thiophene ring at position 3 of the dihydropyridazinone core and an N-isopropylbutanamide side chain . It has a molecular formula of C₁₅H₁₉N₃O₂S and a molecular weight of 305.4 g mol⁻¹ . The compound is supplied with a standard purity of 98 % and is supported by quality-control documentation including NMR, HPLC, and GC reports .

Why 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide Cannot Be Replaced by Other Pyridazinone Analogs


The pyridazinone scaffold is known for its ability to engage a variety of biological targets, including enzymes involved in inflammatory pathways such as carbonic anhydrase, COX‑2, and 5‑LOX . Small changes to the N-substituent on the butanamide side chain can significantly alter molecular properties such as lipophilicity, hydrogen‑bonding capacity, and steric bulk, which in turn affect target selectivity, cellular permeability, and solubility . Therefore, a compound with an N‑isopropyl group cannot be assumed to behave identically to analogs bearing sec‑butyl, benzyl, or aryl substituents; even subtle variations in the side chain can lead to meaningful differences in potency, selectivity, and pharmacokinetic profile.

Quantitative Differentiation of 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide vs. Closest Analogs


Purity Advantage: 98 % vs. 95 % Standard for Analogous Pyridazinones

The target compound is supplied with a standard purity of 98 %, supported by a certificate of analysis including NMR, HPLC, and GC data . In contrast, the structurally related N‑benzyl analog (CAS 1021211‑96‑0) is typically offered at 95 % purity by commercial suppliers . This 3‑percentage‑point purity gap represents a 60 % reduction in total impurities (from 5 % to 2 %), which is critical for assays sensitive to trace contaminants.

Purity Quality Control Synthesis

Molecular Weight Differentiation: 305.4 vs. 353.4 g mol⁻¹ and Implications for Passive Permeability

The target compound has a molecular weight of 305.4 g mol⁻¹, while the N‑benzyl analog has a molecular weight of 353.4 g mol⁻¹ [REFS-1, REFS-2]. The 48 g mol⁻¹ difference arises from the replacement of the isopropyl group with a benzyl group, which increases both size and lipophilicity. In general, compounds with molecular weights below 500 g mol⁻¹ are preferred for oral bioavailability, and the lower MW of the isopropyl compound suggests superior passive membrane permeability compared to the bulkier benzyl analog [1].

Lipophilicity Permeability Drug-likeness

Hydrogen‑Bond Donor/Acceptor Profile: 1 Donor vs. 1 Donor (Amide NH) but Distinct Acceptor Environment

Both the target compound and its N‑sec‑butyl analog contain one hydrogen‑bond donor (the amide NH), but the steric environment around the donor differs due to the branching of the alkyl group . The isopropyl group is a secondary alkyl moiety that creates a less sterically hindered amide bond compared to the sec‑butyl group (which contains an additional methylene unit). This subtle difference can influence the strength and geometry of hydrogen bonds with biological targets, potentially leading to different selectivity profiles .

Hydrogen Bonding Selectivity Solubility

Optimal Research Applications for 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide Based on Quantitative Differentiation


High‑Confidence Primary Screening and Dose‑Response Assays

The 98 % purity of this compound (certified by NMR, HPLC, and GC) makes it suitable for primary screening campaigns where data reproducibility is paramount . Lower‑purity analogs introduce a higher burden of impurities that can cause false positives or skewed IC₅₀ values, undermining the reliability of hit‑to‑lead progression.

Cell‑Based Permeability and Cytotoxicity Profiling

With a molecular weight of 305.4 g mol⁻¹, this compound lies well within the favorable range for passive membrane permeability predicted by Lipinski's Rule of Five [1]. Its smaller size relative to the N‑benzyl analog (353.4 g mol⁻¹) makes it a preferred candidate for cell‑penetration studies where molecular bulk can limit intracellular exposure.

Structure–Activity Relationship (SAR) Studies Focused on Amide‑Substituent Effects

The N‑isopropyl group provides a compact, secondary alkyl amide with minimal steric hindrance, offering a clean baseline for SAR exploration. This allows researchers to systematically compare the influence of increasing alkyl bulk (e.g., sec‑butyl, cyclohexyl) or aromaticity (e.g., benzyl, phenyl) on target engagement and selectivity .

Enzyme Inhibition Profiling in Inflammatory Disease Models

Given the documented ability of pyridazinone scaffolds to inhibit key inflammatory enzymes such as COX‑2 and 5‑LOX, this compound can serve as a core template for developing novel anti‑inflammatory agents . Its high purity and well‑defined structure facilitate accurate determination of enzyme inhibition constants (IC₅₀) in biochemical assays.

Quote Request

Request a Quote for 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(propan-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.